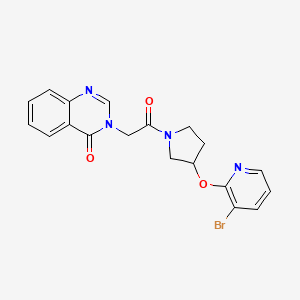
3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic organic molecule with a broad range of potential applications. Its complex structure consists of quinazoline and pyridine derivatives, making it a valuable entity for medicinal chemistry and synthetic research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures starting from basic quinazoline and pyridine precursors:
The bromopyridine component is then introduced through a nucleophilic substitution reaction involving bromine and pyridine.
Industrial Production Methods: While laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimized conditions to ensure high yield and purity. This often involves advanced techniques like flow chemistry and continuous processing, allowing for controlled reaction environments and efficient production.
Types of Reactions
Oxidation: Can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced derivatives.
Substitution: Nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products
Oxidation typically yields N-oxide derivatives.
Reduction results in secondary amine derivatives.
Substitution reactions can yield a variety of functionalized pyrrolidine and quinazoline derivatives.
科学研究应用
This compound has several research applications:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent in cancer treatment due to its antiproliferative properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: May interfere with signal transduction pathways or DNA replication processes, leading to its antiproliferative effects.
相似化合物的比较
Similar compounds include other quinazoline and pyridine derivatives:
Quinazoline-4(3H)-one: : Shares the core structure but lacks the bromopyridinyl and pyrrolidinyl substitutions.
3-bromopyridine: : Contains the bromopyridinyl group but without the quinazoline scaffold.
Pyrrolidine derivatives: : Featuring the pyrrolidine ring with different substitutions.
Uniqueness: : The compound's unique combination of quinazoline, bromopyridinyl, and pyrrolidinyl groups makes it distinct, offering a specific set of chemical reactivities and potential biological activities.
Feel free to ask more or clarify anything else!
属性
IUPAC Name |
3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-15-5-3-8-21-18(15)27-13-7-9-23(10-13)17(25)11-24-12-22-16-6-2-1-4-14(16)19(24)26/h1-6,8,12-13H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUUFQXMDLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













